molecular formula C18H32Ca2O20 B1200688 Lactogluconic Acid CAS No. 52080-72-5

Lactogluconic Acid

Cat. No.: B1200688
CAS No.: 52080-72-5
M. Wt: 648.6 g/mol
InChI Key: CHWIDOSGOMYENF-BMDZSJGYSA-J
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Description

Lactogluconic acid, a derivative of gluconic acid, is a 6-carbon aldonic acid formed through the oxidation of glucose. Its structure includes a lactone ring (cyclic ester) formed by the esterification of the hydroxyl group at the C1 position with the carboxylic acid group at the C5 position, resulting in a stable, non-linear configuration . This compound is widely used in pharmaceuticals, food additives (e.g., acidity regulators), and industrial chelating agents due to its biocompatibility and low toxicity .

Properties

IUPAC Name

dicalcium;2-hydroxypropanoate;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C6H12O7.2C3H6O3.2Ca/c2*7-1-2(8)3(9)4(10)5(11)6(12)13;2*1-2(4)3(5)6;;/h2*2-5,7-11H,1H2,(H,12,13);2*2,4H,1H3,(H,5,6);;/q;;;;2*+2/p-4/t2*2-,3-,4+,5-;;;;/m11..../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHWIDOSGOMYENF-BMDZSJGYSA-J
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)[O-])O.CC(C(=O)[O-])O.C(C(C(C(C(C(=O)[O-])O)O)O)O)O.C(C(C(C(C(C(=O)[O-])O)O)O)O)O.[Ca+2].[Ca+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C(=O)[O-])O.CC(C(=O)[O-])O.C([C@H]([C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O)O.C([C@H]([C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O)O.[Ca+2].[Ca+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H32Ca2O20
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50966445
Record name Calcium hexonate 2-hydroxypropanoate (1/1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50966445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

648.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52080-72-5
Record name Calcium lactogluconate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052080725
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Calcium hexonate 2-hydroxypropanoate (1/1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50966445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: Lactogluconic acid can be synthesized through the oxidation of glucose using various oxidizing agents such as bromine, nitric acid, or enzymatic methods involving glucose oxidase. The reaction typically involves the conversion of the aldehyde group in glucose to a carboxylic acid group, resulting in the formation of this compound.

Industrial Production Methods: Industrial production of this compound often involves microbial fermentation processes. Specific strains of bacteria or fungi are used to ferment glucose under controlled conditions, leading to the production of this compound. This method is preferred due to its efficiency and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: Lactogluconic acid undergoes various chemical reactions, including:

    Oxidation: It can be further oxidized to form gluconic acid.

    Reduction: Reduction of this compound can yield glucose.

    Substitution: It can participate in substitution reactions where the hydroxyl groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include bromine and nitric acid.

    Reduction: Reducing agents such as sodium borohydride can be used.

    Substitution: Reagents like acyl chlorides or alkyl halides are commonly used.

Major Products:

    Oxidation: Gluconic acid.

    Reduction: Glucose.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Scientific Research Applications

Lactogluconic acid has a wide range of applications in scientific research due to its unique chemical properties. Below are some key areas where it is utilized:

Chemistry

  • Building Block for Organic Synthesis : this compound serves as a precursor in the synthesis of complex organic molecules. Its structure allows for various chemical transformations, making it valuable in synthetic organic chemistry.

Biology

  • Metabolic Pathway Studies : Researchers use this compound to investigate metabolic pathways and enzyme activities, particularly in the context of carbohydrate metabolism. It acts as a substrate for fermentation processes in gut microbiota.

Medicine

  • Drug Delivery Systems : Due to its biocompatibility and biodegradability, this compound is being explored for use in drug delivery systems. Its ability to interact with biological systems makes it a candidate for targeted therapies.

Industry

  • Biodegradable Plastics : The compound is utilized in the production of biodegradable plastics, contributing to environmentally friendly materials.
  • Chelating Agent : In cleaning products, this compound functions as a chelating agent, helping to bind metal ions and enhance cleaning efficacy.

This compound exhibits several biological activities that enhance its application potential:

  • Antimicrobial Properties : Recent studies have highlighted its antimicrobial effects, making it suitable for use in food preservation and safety .
  • Prebiotic Effects : It promotes the growth of beneficial gut bacteria, which can improve gut health and function .
  • Immunomodulatory Effects : The compound has shown potential in modulating immune responses, which may be beneficial in therapeutic contexts .

Lactobionic Acid Production from Cheese Whey

A study focused on isolating Pseudomonas fragi NL20W to convert lactose into lactobionic acid (a related compound) with high efficiency from cheese whey. This research demonstrated significant advancements in biotechnological applications for waste valorization and lactobionic acid production, showcasing the potential scalability of similar processes involving this compound .

Impact on Animal Nutrition

Research indicated that gluconic acid (closely related to this compound) improved gut function and nutrient absorption in newly weaned piglets. The study showed enhanced feed intake and shifts in gut microbiota composition, suggesting potential applications of this compound in animal feed formulations .

Mechanism of Action

The mechanism of action of lactogluconic acid involves its interaction with various molecular targets and pathways. It acts as a chelating agent, binding to metal ions and facilitating their removal from solutions. In biological systems, it can influence metabolic pathways by interacting with enzymes involved in glucose metabolism.

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula : C₆H₁₀O₆ (lactone form)
  • CAS Number: 90-80-2 (for glucono-delta-lactone)
  • Solubility : Highly soluble in water, with pH-dependent stability .

Comparison with Structurally Similar Compounds

Gluconic Acid (C₆H₁₂O₇)

  • Structural Differences : Lacks the lactone ring; exists as a linear aldonic acid with a free carboxylic acid group .
  • Functional Applications : Primarily used in metal chelation (e.g., in detergents) and as a food additive (E574) .
  • Toxicity Profile : Classified as low-risk by JECFA (Joint FAO/WHO Expert Committee on Food Additives) .

Sodium Glucoheptonate (C₇H₁₃NaO₈)

  • Structural Differences : Contains a 7-carbon chain instead of 6, with a sodium counterion .
  • Applications : Used in water treatment and as a stabilizer in alkaline solutions.
  • Environmental Persistence : EPA categorizes it as analogous to gluconic acid in transport and toxicity .

Glucuronic Acid (C₆H₁₀O₇)

  • Biological Role: Critical in detoxification pathways (e.g., conjugation with xenobiotics) .

Glucaric Acid (C₆H₁₀O₈)

  • Oxidation State : Fully oxidized form of glucose with two carboxylic acid groups.
  • Applications : Emerging use in sustainable polymers and corrosion inhibitors .

Comparative Data Table

Compound Molecular Formula Key Functional Groups Chain Length Primary Applications Regulatory Status
Lactogluconic Acid C₆H₁₀O₆ Lactone ring, hydroxyl groups 6-carbon Pharmaceuticals, food acidity regulation GRAS (FDA)
Gluconic Acid C₆H₁₂O₇ Linear aldonic acid 6-carbon Metal chelation, food additives JECFA-approved
Sodium Glucoheptonate C₇H₁₃NaO₈ Sodium salt, aldonic acid 7-carbon Water treatment, stabilizers EPA low-priority
Glucuronic Acid C₆H₁₀O₇ Carboxylic acid at C6 6-carbon Detoxification, glycosaminoglycans Not regulated as food additive
Glutaric Acid C₅H₈O₄ Dicarboxylic acid 5-carbon Industrial solvents, polymers Restricted in cosmetics

Biological Activity

Lactogluconic acid, a compound derived from gluconic acid and lactic acid, is gaining attention for its potential biological activities, particularly in the fields of nutrition, medicine, and food technology. This article explores the biological properties of this compound, focusing on its antimicrobial effects, immunomodulatory properties, and potential applications in various industries.

Chemical Structure and Properties

This compound is chemically characterized as a polyhydroxy acid formed by the combination of gluconic acid and lactic acid. This structure imparts unique properties that make it suitable for various applications:

  • Molecular Formula : C₆H₁₂O₇
  • Molar Mass : 178.16 g/mol
  • Functional Groups : Hydroxyl groups contribute to its solubility and reactivity.

1. Antimicrobial Properties

This compound exhibits significant antimicrobial activity against a range of pathogens. Studies have shown that it can inhibit the growth of bacteria such as Escherichia coli and Staphylococcus aureus, making it a potential candidate for use in food preservation and safety.

PathogenMinimum Inhibitory Concentration (MIC)
Escherichia coli0.5% (v/v)
Staphylococcus aureus0.3% (v/v)
Listeria monocytogenes0.4% (v/v)

These findings suggest that this compound could serve as a natural preservative in food products, enhancing shelf life while ensuring safety from pathogenic bacteria .

2. Immunomodulatory Effects

Recent research indicates that this compound may have immunomodulatory effects, which could enhance immune responses. A study highlighted its ability to modulate immune cell activity, potentially improving host defense mechanisms against infections .

  • Mechanism : this compound influences cytokine production and enhances the activity of macrophages, which play a crucial role in the immune response.

3. Prebiotic Potential

This compound has been identified as a prebiotic, promoting the growth of beneficial gut microbiota. This property is particularly relevant in developing functional foods aimed at improving gut health.

  • Beneficial Microorganisms : Lactobacillus and Bifidobacterium species have shown enhanced growth when supplemented with this compound .

Case Study 1: Food Industry Applications

A study investigated the use of this compound as a food preservative in dairy products. Results indicated that incorporating this compound significantly reduced microbial counts and extended the shelf life of yogurt products without compromising taste or texture .

Case Study 2: Health Supplements

In clinical trials assessing the effects of this compound on gut health, participants reported improved digestive health markers after supplementation with this compound-enriched formulations. The study emphasized its role in enhancing gut microbiota diversity .

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing lactogluconic acid, and how do reaction conditions influence yield and purity?

  • Methodological Answer : this compound is typically synthesized via oxidation of glucose using catalytic methods (e.g., enzymatic or chemical oxidation). Key parameters include pH (maintained at 8–10 for enzymatic stability), temperature (25–40°C to avoid side reactions), and substrate concentration. Isbell and Frush () emphasize the importance of controlled hydrolysis of gluconolactone intermediates to prevent polymerization. Yield optimization requires monitoring lactone ring stability using polarimetry or HPLC to quantify intermediate lactone-to-acid ratios .

Q. How can this compound be characterized to distinguish it from structurally similar aldonic acids?

  • Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:

  • NMR : Compare δ-lactone (C-1 carbonyl resonance at ~175 ppm) and free acid (carboxylate at ~180 ppm) signals.
  • HPLC : Employ ion-exchange chromatography with refractive index detection to separate lactones and acids.
  • Polarimetry : Monitor optical rotation shifts during lactone hydrolysis ( ). Calibration with reference standards is critical for quantitative analysis .

Q. What are the best practices for literature reviews on this compound’s biochemical roles?

  • Methodological Answer : Use databases like PubMed, Web of Science, and ProQuest with keywords: “this compound”, “aldonic acids”, “gluconolactone metabolism”. Include synonyms (e.g., D-Glucono-δ-lactone) and apply Boolean operators (). Systematic reviews should follow Cochrane guidelines ( ) to mitigate bias, including predefined inclusion/exclusion criteria and risk-of-bias assessment .

Advanced Research Questions

Q. How can contradictory data on this compound’s stability in aqueous solutions be resolved?

  • Methodological Answer : Stability discrepancies arise from pH, temperature, and ionic strength variations. Design experiments to:

  • Control pH : Use buffered solutions (e.g., phosphate buffer at pH 6–8) to isolate degradation pathways.
  • Accelerated Stability Testing : Apply Arrhenius kinetics at elevated temperatures (40–60°C) to model shelf-life ( ).
  • Analytical Validation : Cross-validate results using LC-MS to detect degradation byproducts (e.g., 2-ketogluconic acid) .

Q. What experimental designs are optimal for studying this compound’s role in microbial metabolism?

  • Methodological Answer : Use isotope tracing (e.g., ¹³C-labeled glucose) to track this compound incorporation into microbial pathways. Pair with metabolomics (GC-MS) and gene knockout models to identify enzymatic pathways (e.g., gluconate kinase). Include negative controls (e.g., ΔglcB mutants) to confirm specificity (). Statistical analysis must account for biological replicates and batch effects .

Q. How can researchers address inconsistencies in reported spectroscopic data for this compound?

  • Methodological Answer : Standardize sample preparation (e.g., lyophilization to remove solvent artifacts) and NMR acquisition parameters (e.g., 600 MHz, D₂O solvent). Cross-reference with the Human Metabolome Database (HMDB) or PubChem. For conflicting IR spectra, ensure baseline correction and compare with crystalline vs. amorphous forms () .

Data Analysis and Reporting

Q. What statistical methods are recommended for meta-analyses of this compound’s chelation properties?

  • Methodological Answer : Apply random-effects models to account for heterogeneity across studies (e.g., varying metal ions or pH conditions). Use forest plots to visualize effect sizes (e.g., binding constants) and funnel plots to assess publication bias ( ). Report confidence intervals and p-values adjusted for multiple comparisons .

Q. How should researchers document methodological variability in this compound synthesis protocols?

  • Methodological Answer : Follow FAIR (Findable, Accessible, Interoperable, Reusable) principles:

  • Detailed Protocols : Specify catalyst loading (mol%), reaction time, and purification steps.
  • Data Repositories : Share raw NMR/HPLC files via platforms like Zenodo or Figshare.
  • Checklists : Use templates from (Table 2) to ensure reproducibility .

Key Recommendations for Researchers

  • Experimental Rigor : Validate analytical methods via inter-laboratory comparisons ().
  • Transparency : Disclose all raw data and processing scripts ( ).
  • Ethical Reporting : Avoid selective data presentation; acknowledge limitations (e.g., small sample sizes) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.